N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline
Description
Overview of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline
This compound is an organic compound characterized by its complex molecular architecture incorporating both halogenated aromatic systems and an ethyl linker bridge. The compound possesses the molecular formula C₁₅H₁₅ClFNO and exhibits a molecular weight of 279.74 daltons, as documented in chemical databases and supplier catalogs. The structure features a central ethylene bridge connecting a 4-chloro-2-methylphenoxy group to a 2-fluoroaniline moiety, creating a bifunctional molecule with distinct electronic and steric properties.
The compound is catalogued under the Chemical Abstracts Service number 1040685-77-5 and carries the MDL number MFCD10687790, providing standardized identification across chemical databases. Its systematic nomenclature reflects the precise positioning of substituents on both aromatic rings, with the chlorine atom occupying the para position relative to the methyl group on the phenoxy ring, while the fluorine atom is positioned ortho to the amino group on the aniline ring. This specific substitution pattern imparts unique chemical reactivity and physical properties that distinguish it from related compounds in the halogenated aniline family.
The compound's structural complexity arises from the presence of multiple functional groups that can participate in diverse chemical transformations. The ether linkage connecting the aromatic systems provides flexibility while maintaining electronic communication between the rings. The amino group on the fluorinated aniline portion serves as a nucleophilic center capable of engaging in various coupling reactions, while the halogen substituents offer opportunities for further functionalization through cross-coupling methodologies.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of organofluorine chemistry and the pharmaceutical industry's recognition of fluorine's unique properties in drug design. The synthesis of fluorinated anilines has historical roots dating back to the mid-20th century, when researchers began exploring methods for introducing fluorine atoms into aromatic systems. Early work on para-fluoroanilines demonstrated the feasibility of preparing these compounds through direct conversion methods, laying the groundwork for more complex derivatives.
The specific synthetic approach to this compound involves sophisticated multi-step procedures that build upon decades of research in organofluorine synthesis. The compound's development represents an advancement in the field of bifunctional molecules, where researchers sought to combine the beneficial properties of fluorinated aromatic systems with phenoxy ethers to create versatile intermediates for pharmaceutical applications. The historical progression from simple fluoroanilines to complex derivatives like this compound reflects the pharmaceutical industry's increasing sophistication in molecular design.
The timeline of related compound development shows significant advancement in the late 20th and early 21st centuries, particularly as pharmaceutical researchers recognized the importance of fluorine substitution in enhancing drug properties. The methodologies for preparing such compounds have evolved from harsh reaction conditions requiring anhydrous hydrogen fluoride to more controlled synthetic routes employing modern coupling reactions. This evolution has made compounds like this compound more accessible for research and development purposes.
Significance in Contemporary Chemical Research
This compound occupies an important position in contemporary chemical research due to its potential applications across multiple scientific disciplines. In pharmaceutical development, the compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting specific biological pathways. The presence of both fluorine and chlorine atoms provides opportunities for fine-tuning molecular properties such as metabolic stability, membrane permeability, and receptor binding affinity.
The compound's significance extends to material science applications, where its unique electronic properties make it suitable for incorporation into specialty polymers and advanced materials. The fluorine atom's influence on the electronic distribution within the molecule can enhance material properties such as thermal stability and chemical resistance. Research in this area has demonstrated that fluorinated compounds often exhibit superior performance characteristics compared to their non-fluorinated analogs.
Contemporary synthetic methodologies have highlighted the compound's utility as a building block for more complex molecular architectures. The reactive amino group and the potential for further functionalization of the aromatic rings make it an attractive starting material for combinatorial chemistry approaches. Researchers have explored its incorporation into various chemical libraries designed for drug discovery, leveraging its structural diversity to access novel chemical space.
Table 1: Key Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClFNO | |
| Molecular Weight | 279.74 g/mol | |
| CAS Number | 1040685-77-5 | |
| MDL Number | MFCD10687790 | |
| Hazard Classification | Irritant |
Scope and Objectives of the Research
The research surrounding this compound encompasses several key objectives aimed at understanding its fundamental properties and expanding its applications in chemical science. Primary research goals include the optimization of synthetic methodologies to improve yield and reduce synthetic complexity. Current approaches involve multi-step procedures that require careful control of reaction conditions, including temperature management, solvent selection, and reaction timing to achieve optimal results.
Mechanistic studies represent another crucial research objective, particularly focusing on understanding how the compound's unique structural features influence its reactivity patterns. The dual halogen substitution creates interesting electronic effects that researchers seek to characterize through computational modeling and experimental validation. These studies aim to predict how the compound will behave in various chemical transformations and how modifications to its structure might alter its properties.
Contemporary research objectives also include the exploration of the compound's potential in biological systems, despite the exclusion of specific dosage and safety considerations from this analysis. Researchers are investigating how the compound's structural motifs might interact with biological targets, using structure-activity relationship studies to guide the design of related compounds with enhanced properties. This research requires sophisticated analytical techniques to characterize both the compound's chemical behavior and its interactions with various molecular targets.
Table 2: Research Applications and Methodological Approaches
| Research Area | Methodology | Objective | Current Status |
|---|---|---|---|
| Synthetic Optimization | Multi-step organic synthesis | Improve yield and efficiency | Ongoing development |
| Mechanistic Studies | Computational modeling | Understand reactivity patterns | Experimental validation phase |
| Structure-Activity Analysis | Analytical characterization | Guide molecular design | Data collection phase |
| Material Applications | Polymer incorporation | Enhance material properties | Preliminary studies |
The scope of current research extends to the development of more efficient synthetic routes that could reduce the environmental impact of the compound's production while maintaining high purity standards. Researchers are investigating alternative reaction pathways that might eliminate the need for harsh reagents or extreme reaction conditions, making the compound more accessible for large-scale applications. These efforts align with contemporary green chemistry principles and the pharmaceutical industry's increasing focus on sustainable manufacturing processes.
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-11-10-12(16)6-7-15(11)19-9-8-18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMHQJJCBHCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of o-Cresol (2-methylphenol)
- Starting from o-cresol, selective chlorination at the 4-position is achieved using sulfuryl chloride (SO2Cl2) under controlled temperature (below 50°C) and alkaline conditions to obtain 4-chloro-2-methylphenol with high purity (97-98%).
- The chlorination reaction produces sulfur dioxide as a by-product, which can be recycled by reaction with chlorine to regenerate sulfuryl chloride, enhancing process sustainability.
Ether Formation by Reaction with 2-Chloroethyl Derivatives
- The 4-chloro-2-methylphenol is reacted with chloroalkanoic acids or halogenated ethyl compounds in a strongly alkaline medium at reflux temperature to form the phenoxyalkanoic acid or phenoxyethyl intermediates.
- The reaction is a condensation-type nucleophilic substitution where the phenol oxygen attacks the alkyl halide.
- Post-reaction, the mixture is extracted with organic solvents at neutral pH to remove unreacted phenol, and acidification precipitates the phenoxyalkanoic acid for isolation.
Representative Experimental Data and Reaction Conditions
Purification and Characterization
- The crude product is typically purified by extraction, washing with aqueous bases (e.g., NaOH), and drying over magnesium sulfate.
- Further purification may involve silica gel chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.
- Characterization data for related compounds include 1H NMR showing aromatic and amine proton signals, confirming substitution patterns.
Summary of Key Research Findings
- The selective chlorination of o-cresol to 4-chloro-2-methylphenol is a critical step, achievable with high purity and efficient recycling of reagents.
- Ether bond formation through nucleophilic substitution under alkaline reflux conditions is a robust method to form the phenoxyethyl intermediate.
- The final amination step with 2-fluoroaniline can be performed under reflux in polar solvents with pyridine hydrochloride as a catalyst, yielding the target compound in moderate to high yields.
- Reaction monitoring by redox potential and careful temperature control optimize product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Biochemical Studies
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline is utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate metabolic pathways and cellular processes.
- Mechanism of Action : The compound can modulate enzyme activity by binding to active or allosteric sites, influencing biochemical pathways essential for various physiological functions.
Proteomics
In proteomics, this compound serves as a biochemical reagent for studying protein interactions. It can be used to identify potential drug targets by examining how proteins interact with this compound at a molecular level.
Agrochemical Development
The compound is also explored for its potential as an agrochemical. Its structural features may impart herbicidal or fungicidal properties, making it suitable for developing new crop protection agents.
Electrophysiology Experiments
Studies have demonstrated that similar compounds can act as agonists for insect odorant receptors. This compound has been tested in oocytes expressing Drosophila melanogaster odor receptors, revealing concentration-dependent interactions with the insect Orco subunit. This suggests potential applications in pest control through targeted receptor modulation.
Research comparing the biological activity of this compound with other similar compounds indicates promising therapeutic potential.
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.5908 | 153.9 |
| Compound B | 1.010 | 126.0 |
Note: TBD indicates that further research is needed to determine these values.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the reaction of 2-fluoroaniline with 4-chloro-2-methylphenyl ether under controlled conditions. Optimization of reaction conditions using industrial-grade solvents and reagents can enhance yield and efficiency.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Phenoxyacetic Acid Derivatives
Key Differences :
- Functional Groups : MCPP and 2,4-D are carboxylic acids, whereas the target compound is an aniline derivative. This difference likely impacts solubility (aniline’s lower acidity) and mode of action.
- Bioactivity : MCPP and 2,4-D are established herbicides, but the target’s aniline group may shift its application toward pharmaceutical intermediates or kinase inhibitors (see ) .
Fluorinated Aniline Derivatives
Key Differences :
- Substituent Position : The target’s fluorine is ortho to the amine, whereas 4-fluoro-2-nitroaniline has para-fluorine. Ortho substitution may sterically hinder interactions with biological targets .
- Lipophilicity: The dichlorophenoxy analogue () has higher Cl content, increasing lipophilicity compared to the target’s mono-Cl/Me phenoxy group .
Halogenated Amines with Ethyl Linkers
Key Differences :
- Linker Chemistry: The aminoethoxy linker in introduces polarity, enhancing water solubility, whereas the target’s phenoxy ethyl group is more hydrophobic .
Biological Activity
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a phenoxyalkyl structure, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can act as agonists for various receptors, particularly the Free Fatty Acid Receptor 4 (FFAR4). FFAR4 plays a crucial role in metabolic regulation, inflammation, and insulin secretion:
- Agonistic Activity : Compounds that activate FFAR4 have been shown to improve glucose tolerance and promote insulin secretion in animal models. For instance, a related compound demonstrated significant agonistic activity at FFAR4, leading to improved metabolic outcomes in diabetic mice .
In Vitro Studies
In vitro studies have demonstrated the biological activity of similar compounds through various assays:
- Cell Viability Assays : Compounds were tested on different cell lines to assess cytotoxicity and proliferation effects. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanism Exploration : The uptake mechanism of related phenoxyacetic acids was studied using Caco-2 epithelial cells, revealing that uptake was mediated by monocarboxylate transporters (MCTs), which are crucial for the absorption of many pharmacologically active compounds .
In Vivo Studies
In vivo evaluations have provided insights into the pharmacokinetics and therapeutic potential:
- Glucose Tolerance Tests : In a study involving normal ICR mice, administration of compounds similar to this compound showed improved glucose tolerance at specific dosages (e.g., 20 mg/kg) .
- Metabolic Impact : The activation of FFAR4 by such compounds has been linked to enhanced secretion of incretin hormones like GLP-1, which further supports their role in managing metabolic disorders .
Case Studies
Several studies have investigated the biological effects of phenoxyalkanoic acid derivatives:
- Diabetes Management : A case study highlighted the efficacy of FFAR4 agonists in improving insulin sensitivity and glucose metabolism in diabetic mouse models. The compounds led to a reduction in blood glucose levels and improved insulin secretion .
- Anti-inflammatory Effects : Another study reported that related compounds inhibited pro-inflammatory signaling pathways, suggesting potential applications in treating inflammatory diseases .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline in laboratory settings?
- Methodological Guidance :
- Incompatibilities : Avoid contact with strong acids (e.g., HCl, H₂SO₄) and chemically active metals (e.g., Na, K, Mg, Zn), as these may induce hazardous reactions .
- Storage : Use airtight containers in cool, ventilated areas. Monitor moisture levels, as moisture can accelerate degradation or corrosion of storage materials .
- Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dissolution in flammable carriers .
- Health Risks : Classified as a potential carcinogen; prolonged exposure may cause anemia, kidney damage, or neurotoxicity. Implement regular health monitoring for researchers .
Q. How can researchers synthesize this compound with high purity?
- Methodological Guidance :
- Intermediate Preparation : Start with 2-fluoroaniline (CAS 348-54-9), ensuring >99% purity to minimize side reactions. Use alkylation or nucleophilic substitution to attach the 2-(4-chloro-2-methylphenoxy)ethyl group .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Quality Control : Verify structural integrity using ¹H/¹³C NMR and FT-IR spectroscopy. Compare spectra with reference data for related auxin analogs (e.g., WH7 in ) .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of this compound, particularly in plant hormone pathways?
- Methodological Guidance :
- Auxin Analog Analysis : Design competitive binding assays using Arabidopsis thaliana auxin receptors (e.g., TIR1/AFB proteins). Compare binding affinity with synthetic auxins like 2,4-D or WH7 .
- Gene Expression Profiling : Treat model plants (e.g., Arabidopsis) with the compound and perform RNA-seq to identify differentially expressed genes (e.g., AUX/IAA, SAUR). Validate via qPCR .
- Phenotypic Screening : Assess root elongation inhibition or hypocotyl curvature in etiolated seedlings, standard assays for auxin-like activity .
Q. How can researchers resolve contradictions in reported toxicity data for structurally related chlorophenoxy compounds?
- Methodological Guidance :
- Comparative Toxicology : Conduct in vitro cytotoxicity assays (e.g., MTT on human renal cells) comparing this compound with 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (). Control for metabolic activation (e.g., S9 liver fractions) .
- Metabolite Identification : Use LC-MS/MS to characterize metabolites in hepatic microsomal incubations. Focus on dechlorination or hydroxylation products that may explain divergent toxicity .
Q. What advanced analytical techniques are recommended for characterizing degradation products under varying pH and temperature conditions?
- Methodological Guidance :
- Stability Studies : Expose the compound to pH 3–9 buffers at 25°C and 40°C. Sample at intervals (0, 7, 14 days) and analyze via UPLC-QTOF-MS .
- Degradation Pathways : Identify hydrolytic cleavage products (e.g., free 2-fluoroaniline or chlorophenoxy fragments) using high-resolution mass spectrometry and isotopic labeling .
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives and activation energies for degradation .
Q. How can structure-activity relationship (SAR) studies optimize the efficacy of this compound derivatives?
- Methodological Guidance :
- Derivative Synthesis : Modify the phenoxy group (e.g., replace Cl with Br) or the ethyl linker (e.g., introduce methyl branches). Use Suzuki coupling for aryl substitutions .
- Biological Testing : Screen derivatives in auxin-responsive reporter gene assays (e.g., DR5::GUS in Arabidopsis). Correlate substituent electronegativity with activity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in auxin receptor pockets. Prioritize derivatives with improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
